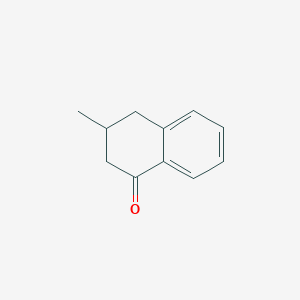

3-Methyl-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWDIVBLLDITMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933649 | |

| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-23-1 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Analysis & Structural Validation of 3-Methyl-1-tetralone

Executive Summary

3-Methyl-1-tetralone (C₁₁H₁₂O) serves as a critical chiral building block in the synthesis of bioactive aromatase inhibitors and sertraline derivatives. Its structural integrity hinges on the precise introduction of the methyl group at the C3 position, creating a stereocenter that dictates the efficacy of downstream pharmaceutical intermediates.

This guide moves beyond basic spectral listing to provide a causal analysis of the molecule's spectroscopic signature. We examine the conformational dynamics of the cyclohexanone ring, the anisotropy of the fused benzene system, and the fragmentation logic required for high-confidence identification.

Structural Dynamics & Conformational Analysis

To interpret the spectroscopic data accurately, one must first understand the molecule's geometry in solution.

-

The Half-Chair Conformation: Unlike the rigid benzene ring, the cyclohexanone ring in 1-tetralone derivatives adopts a half-chair conformation.

-

C3 Chirality: The methyl group at C3 prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions. This preference significantly influences the vicinal coupling constants (

) observed in the -

Anisotropic Deshielding: The carbonyl group at C1 is coplanar with the aromatic ring, maximizing conjugation. This geometry places the peri-proton (H8) directly in the deshielding cone of the carbonyl, a diagnostic feature in the aromatic region.

Spectroscopic Profiling

Infrared Spectroscopy (FT-IR)

Experimental Focus: Distinguishing conjugated ketones from non-conjugated impurities.

| Functional Group | Wavenumber ( | Mechanistic Insight |

| C=O Stretch | 1680 – 1690 | Lowered from typical ketones (1715 |

| C=C (Aromatic) | 1590 – 1600 | Ring breathing modes enhanced by the polar carbonyl substituent. |

| C-H (Aliphatic) | 2850 – 2960 | Stretching vibrations of the C2/C4 methylenes and C3 methyl group. |

| C-H (Aromatic) | 3030 – 3070 | Weak intensity, diagnostic of unsaturated carbons. |

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV).

Molecular Ion:

The fragmentation pattern of this compound is governed by the stability of the fused aromatic system and the lability of the alkyl ring.

Fragmentation Logic:

-

Primary Loss (

): Loss of the methyl radical ( -

Carbonyl Ejection (

): Extrusion of CO is common in cyclic ketones, leading to -

Retro-Diels-Alder (RDA): While less dominant than in non-aromatic systems, RDA-like cleavage can produce tropylium-like species.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

The aliphatic region (1.0 – 3.0 ppm) is complex due to the ABX/ABMX spin systems created by the chiral center at C3.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-8 | 8.00 – 8.05 | dd / m | 1H | Diagnostic: Peri-proton strongly deshielded by C=O anisotropy. |

| Ar-H | 7.20 – 7.50 | m | 3H | Remaining aromatic protons (H5, H6, H7). |

| H-4 | 2.90 – 3.05 | m | 2H | Benzylic protons. Deshielded by ring current; complex coupling with H3. |

| H-2 | 2.65 – 2.80 | m | 2H | |

| H-3 | 2.25 – 2.40 | m | 1H | Methine proton at the chiral center. |

| -CH₃ | 1.15 – 1.20 | d ( | 3H | Methyl doublet. Clean splitting confirms C3 substitution. |

Visualization: Analytical Workflows

Synthesis & Analysis Pathway

The following diagram outlines the standard workflow from crude synthesis (Intramolecular Friedel-Crafts) to validated spectral data.

Caption: Figure 1. Integrated synthesis and validation workflow for this compound.

Mass Spectrometry Fragmentation Logic

Visualizing the breakdown of the molecular ion to confirm identity.

Caption: Figure 2. Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Self-Validating Synthesis & Analysis

This protocol utilizes an Intramolecular Friedel-Crafts Acylation .[1][2] The self-validating aspect relies on monitoring the disappearance of the carboxylic acid O-H stretch and the shift of the carbonyl stretch.

Synthesis (Matrix Preparation)

-

Reagent Setup: Dissolve 4-phenyl-3-methylbutanoic acid (10 mmol) in dry dichloromethane (DCM).

-

Activation: Add thionyl chloride (

eq) and catalytic DMF to generate the acid chloride in situ.-

Checkpoint: Gas evolution (

) ceases.

-

-

Cyclization: Cool to

. Add anhydrous -

Quench: Pour onto ice/HCl. Extract with DCM.

Purification & Sample Prep

-

Wash: Wash organic layer with

(removes unreacted acid) and Brine. -

Drying: Dry over

. -

Isolation: Rotary evaporation yields crude oil.

-

Purification: Vacuum distillation or Flash Chromatography (Hexane:EtOAc 9:1).

Analytical Validation Steps

-

IR Check: Confirm absence of broad O-H stretch (

).[6] Presence indicates unreacted starting material. -

NMR Check: Focus on 8.0 ppm . If this doublet is absent, cyclization failed (linear precursors do not have a peri-proton deshielded to this extent).

-

Chiral Purity (Optional): If enantiopure starting material was used, analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to ensure no racemization occurred during the Lewis Acid step.

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

AIST Spectral Database for Organic Compounds (SDBS). 1H NMR and IR Data for Tetralone Derivatives. SDBS No. 3452 (Analogous structures). Available at: [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Authoritative source on coupling constants and anisotropic effects in cyclic ketones).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Methyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Blueprint of 3-Methyl-1-tetralone

This compound is a substituted tetralone derivative, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules.[1] The tetralone scaffold is a key structural motif in both natural products and synthetic pharmaceuticals.[1] Accurate structural elucidation and sensitive detection are paramount for understanding its metabolism, pharmacokinetics, and for quality control in synthetic processes. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information for this purpose.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound. As a Senior Application Scientist, the following sections are structured to not only present the data but also to elucidate the underlying principles and rationale behind the analytical choices, ensuring a robust and reliable analytical workflow.

I. Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is critical in mass spectrometry as it dictates the nature and extent of fragmentation, and ultimately, the information that can be gleaned from the analysis. For a molecule like this compound, with a molecular weight of 160.21 g/mol and a moderately volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and informative approach.[2][3]

Electron Ionization (EI): The Gold Standard for Structural Elucidation

EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[4] This energetic interaction is sufficient to cause the ejection of an electron, forming a molecular ion (M⁺˙), and often induces extensive and reproducible fragmentation.[4][5] The resulting mass spectrum is a unique fingerprint of the molecule, rich in structural information.

The primary advantage of EI for this compound is the generation of a detailed fragmentation pattern that can be used for unambiguous identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[6]

While "softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are invaluable for analyzing larger, more polar, or thermally labile molecules, they typically produce less fragmentation.[4] For a relatively stable and volatile compound like this compound, the detailed structural information from EI is generally more desirable.

II. Deciphering the Fragmentation Puzzle: The Mass Spectrum of this compound

The power of EI-MS lies in the predictable ways in which molecules break apart. The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses, driven by the presence of the aromatic ring, the ketone functional group, and the alkyl substituent.

Based on the known fragmentation patterns of ketones, aromatic compounds, and related tetralone structures, we can predict the major fragmentation pathways for this compound.[7][8] The molecular ion (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 160.

Key Predicted Fragmentation Pathways:

-

α-Cleavage: A characteristic fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.[5][7] For this compound, this can lead to two primary pathways:

-

Loss of an ethyl radical (•C₂H₅) via cleavage between C2 and C3, resulting in a stable acylium ion at m/z 131 .

-

Loss of a propyl radical (•C₃H₇) containing the methyl group, which is less likely due to the formation of a less stable primary radical.

-

-

McLafferty Rearrangement: While less common for cyclic ketones, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom from the aliphatic ring to the carbonyl oxygen, followed by cleavage. This would result in the loss of a neutral alkene.

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexanone ring fused to the benzene ring can undergo a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems. This would involve the cleavage of two bonds in the six-membered ring, leading to the loss of a neutral diene (e.g., ethylene) and the formation of a radical cation. For 1-tetralone, a prominent fragment at m/z 118 is observed, corresponding to the loss of ethylene (C₂H₄).[9] A similar loss is anticipated for this compound.

-

Loss of Methyl Radical: The presence of the methyl group at the 3-position provides a site for the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 145 .

-

Aromatic Ring Fragmentation: The stable aromatic ring will likely remain intact, with characteristic fragments such as the tropylium ion (C₇H₇⁺) at m/z 91 and the phenyl cation (C₆H₅⁺) at m/z 77 being observed, although with lower relative abundance compared to fragments retaining the tetralone core.

Visualizing the Fragmentation:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 1-Pentanol, 3-methyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

The Discovery and Synthetic Journey of 3-Methyl-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

In the vast landscape of organic chemistry, certain molecular frameworks emerge as cornerstones for the synthesis of complex and biologically significant molecules. The tetralone scaffold, a bicyclic ketone, is one such privileged structure, underpinning the architecture of numerous natural products and pharmaceutical agents.[1][2] This in-depth technical guide focuses on a specific, yet important, member of this family: 3-Methyl-1-tetralone. While perhaps not as widely recognized as its parent compound, the strategic placement of a methyl group on the alicyclic ring introduces a chiral center and nuanced reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. This guide will navigate the historical context of its discovery, delve into its synthesis, detail its physicochemical properties, and explore its applications, providing a comprehensive resource for researchers in the field.

A Glimpse into the Past: The First Synthesis of this compound

The first documented synthesis of this compound appears in a 1940 publication in the Journal of the American Chemical Society by Bachmann and Thomas.[3] This pioneering work laid the foundation for the exploration of this and other substituted tetralones. The original synthesis was a classic example of intramolecular Friedel-Crafts acylation, a powerful method for forming cyclic ketones.

The chosen precursor was β-(o-tolyl)propionic acid, which, upon treatment with a dehydrating agent, cyclized to form the desired this compound. This early investigation provided the first tangible access to this compound, opening the door for subsequent studies into its properties and potential uses.

The Art of Synthesis: Crafting this compound

The synthesis of this compound and its derivatives has evolved since its initial discovery, with various methods being employed to achieve this valuable scaffold. The two primary and historically significant approaches are the intramolecular Friedel-Crafts reaction and the Robinson annulation.

Intramolecular Friedel-Crafts Acylation: A Classic Approach

The intramolecular Friedel-Crafts acylation remains a robust and widely utilized method for the synthesis of tetralones.[4][5] This reaction involves the cyclization of a suitable carboxylic acid or its derivative onto an aromatic ring in the presence of a Lewis acid or protic acid catalyst.

Reaction Pathway: Intramolecular Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation pathway to this compound.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a generalized representation based on established procedures for intramolecular Friedel-Crafts reactions.[4]

Materials:

-

β-(o-tolyl)propionic acid

-

Anhydrous Aluminum Chloride (AlCl₃) or Polyphosphoric acid (PPA)

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, dissolve β-(o-tolyl)propionic acid in anhydrous dichloromethane.

-

Lewis Acid Addition: Cool the solution in an ice bath to 0 °C. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. Caution: The reaction is exothermic and releases HCl gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Robinson Annulation: A Ring-Forming Cascade

The Robinson annulation is a powerful tool for the formation of six-membered rings and can be adapted for the synthesis of substituted tetralones. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.

Reaction Pathway: Robinson Annulation

Caption: Generalized Robinson annulation pathway.

While not the primary historical route to this compound itself, this methodology is fundamental in the broader context of tetralone synthesis.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is crucial for its use in synthesis and biological studies. Below is a summary of its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | N/A |

| Molecular Weight | 160.21 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | General observation |

| Boiling Point | Not consistently reported | Varies with pressure |

| Density | Not consistently reported | N/A |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexanone ring, and the methyl group. The protons on the chiral center at position 3 will exhibit complex splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the 11 carbon atoms in their unique chemical environments. The carbonyl carbon will appear significantly downfield (typically >190 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Additional bands will be present for C-H and C=C (aromatic) stretching and bending vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Organic Synthesis

The tetralone scaffold is a well-established pharmacophore found in a variety of biologically active compounds.[1][5] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective properties.[6][7] The introduction of a methyl group at the 3-position of the tetralone ring can influence the molecule's conformation and its interaction with biological targets.

This compound as a Synthon:

As a chiral building block, this compound serves as a valuable starting material for the synthesis of more complex molecules. The ketone functionality allows for a variety of transformations, including:

-

Reductions: To form the corresponding alcohol, creating a new stereocenter.

-

Aldol and related C-C bond-forming reactions: To elaborate the carbon skeleton.

-

Amination reactions: To introduce nitrogen-containing functional groups.

These transformations enable the construction of diverse molecular architectures for the development of new therapeutic agents and natural product synthesis. For instance, tetralone derivatives have been investigated as potential treatments for Alzheimer's disease.[7]

Conclusion

From its first reported synthesis in 1940 to its contemporary use as a versatile building block, this compound holds a significant place in the repertoire of synthetic organic chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and its potential for further chemical modification make it a valuable tool for researchers in drug discovery and natural product synthesis. This guide has provided a comprehensive overview of its history, synthesis, and properties, aiming to equip scientists with the foundational knowledge to explore the full potential of this intriguing molecule.

References

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar. Retrieved from [Link]

-

α-TETRALONE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019, September 17). Materials Science Research India. Retrieved from [Link]

-

Tetralone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and biological activity of tetralone abscisic acid analogues. (n.d.). RSC Publishing. Retrieved from [Link]

-

Chemical Properties of 1(2H)-Naphthalenone, 3,4-dihydro-4-methyl- (CAS 19832-98-5). (n.d.). Cheméo. Retrieved from [Link]

-

The Preparation of this compound and β-[1-(3-Methyl-1,2,3,4-tetrahydronaphthyl)]-ethyl Alcohol. (1940, June 1). Journal of the American Chemical Society. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

In Silico Evaluation of α-Tetralone Derivatives Targeting PfFNT: Drug-Likeness, ADMET Profiling, and Molecular Docking Studies. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Complete assignment of H-1 and C-13 NMR data for three aryltetralin lignan lactones. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 5. Enantioselective Prins cyclization: BINOL-derived phosphoric acid and CuCl synergistic catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 6-METHYL-1-TETRALONE | 51015-29-3 [chemicalbook.com]

The Solubility of 3-Methyl-1-tetralone in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-tetralone in various organic solvents. This document explores the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and practical methodologies for solubility determination. Due to a lack of extensive published quantitative solubility data for this compound, this guide leverages data from structurally similar compounds and fundamental chemical principles to provide robust estimations and practical insights.

Introduction to this compound

This compound is a bicyclic aromatic ketone with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1] Its structure, featuring a tetralone backbone with a methyl group, is a common motif in various biologically active compounds and serves as a key intermediate in organic synthesis. Understanding its solubility is paramount for applications ranging from reaction engineering and purification to formulation development in the pharmaceutical industry. The polarity of the carbonyl group combined with the largely nonpolar hydrocarbon framework dictates its solubility behavior, making the choice of an appropriate solvent system critical for its effective use.

Physicochemical Properties

While specific experimental data for this compound is sparse, we can infer its properties from its isomers and the parent compound, 1-tetralone.

Table 1: Physicochemical Properties of 1-Tetralone and its Methylated Analogs

| Property | 1-Tetralone | 2-Methyl-1-tetralone | 5-Methyl-1-tetralone |

| Molecular Formula | C₁₀H₁₀O | C₁₁H₁₂O | C₁₁H₁₂O |

| Molecular Weight | 146.19 g/mol [2] | 160.21 g/mol | 160.21 g/mol [1] |

| Appearance | Colorless liquid[3] | Liquid | - |

| Melting Point | 2-7 °C[2] | - | - |

| Boiling Point | 113-116 °C at 8 hPa[2] | 127-131 °C at 12 mmHg | - |

| Density | 1.099 g/cm³ (25 °C)[3] | 1.057 g/mL at 25 °C | - |

| Water Solubility | Insoluble[3][4] | - | - |

| Organic Solvent Solubility | Soluble[3] | - | - |

Based on these data, this compound is expected to be a liquid at room temperature with low water solubility and good solubility in common organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

The solubility of this compound in organic solvents is influenced by:

-

Polarity: The presence of the polar carbonyl (C=O) group allows for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While this compound cannot self-hydrogen bond, the carbonyl oxygen can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.

-

Van der Waals Forces: The nonpolar bicyclic ring system will interact favorably with nonpolar solvents through London dispersion forces.

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.

-

Solvent Polarity: As discussed, a solvent with a polarity that matches the solute will generally be a better solvent.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility. [5]Machine learning models trained on large datasets of experimental solubility data can predict the solubility of new compounds with reasonable accuracy. [6][7]These models typically use molecular descriptors that encode the structural and electronic features of the solute and solvent.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong understanding of its physicochemical properties and the principles of solubility allows for informed predictions of its behavior in various organic solvents. This guide provides a framework for researchers to select appropriate solvents for their applications and outlines a robust experimental protocol for the precise determination of its solubility. The continued development of predictive models will further aid in the efficient screening of solvents for this and other important chemical compounds.

References

- Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1-tetralone. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

McMaster University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Pliego, J. R., & de Oliveira, L. G. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

-

Nature. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Tetralol (CAS 5929-35-1). Retrieved from [Link]

Sources

- 1. 5-Methyl-1-tetralone | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. d-nb.info [d-nb.info]

Technical Monograph: 3-Methyl-1-tetralone

Systematic IUPAC Name: 3-Methyl-3,4-dihydronaphthalen-1(2H)-one CAS Registry Number: 14944-23-1 Molecular Formula: C₁₁H₁₂O Molecular Weight: 160.21 g/mol

Executive Summary

3-Methyl-1-tetralone is a chiral bicyclic ketone serving as a critical pharmacophore in the synthesis of condensed aromatic systems and bioactive agents. Unlike its achiral parent,

This guide provides a rigorous technical analysis of this compound, focusing on its systematic nomenclature, validated synthetic protocols, and spectroscopic characterization.

Chemical Identity & Nomenclature[1][2][3]

The IUPAC name 3-Methyl-3,4-dihydronaphthalen-1(2H)-one is derived systematically to ensure unambiguous structural identification.

-

Parent Skeleton: Naphthalene.

-

Saturation: The "3,4-dihydro" and "1(2H)" designators indicate saturation at positions 2, 3, and 4, with a ketone functionality at C1.

-

Substituent: A methyl group attached to the C3 carbon.

| Identifier | Value |

| Preferred IUPAC Name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one |

| Common Name | This compound; 3-Methyl-alpha-tetralone |

| CAS Number | 14944-23-1 |

| SMILES | CC1CC2=CC=CC=C2C(=O)C1 |

| InChI Key | ZYBCYRGGMARDQI-UHFFFAOYSA-N |

Physical & Chemical Properties[1][2][5][6][7][8][9][10]

This compound typically exists as a viscous, pale-yellow oil at room temperature. Its lipophilic nature dictates the use of non-polar organic solvents for extraction and purification.

| Property | Data | Context/Notes |

| Physical State | Viscous Liquid | May crystallize upon prolonged standing at low temp.[1] |

| Boiling Point | 100–105 °C @ 1.5 mmHg | High vacuum distillation required to prevent decomposition.[1] |

| Density | ~1.06 g/mL | Estimated based on 2-methyl and 4-methyl isomers.[1] |

| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water.[1] |

| Chirality | 1 Stereocenter (C3) | Exists as (R) and (S) enantiomers; typically synthesized as racemate.[1] |

Synthetic Pathways[3][8][11][12]

The most authoritative and scalable route to this compound is the Intramolecular Friedel-Crafts Acylation . This protocol is preferred for its atom economy and the availability of precursors.

Retrosynthetic Analysis

The synthesis hinges on the formation of the C1–C8a bond (tetralone numbering) via electrophilic aromatic substitution. The logical precursor is 3-methyl-4-phenylbutyric acid (or its corresponding acid chloride).

Protocol: Intramolecular Cyclization

Reaction Type: Intramolecular Friedel-Crafts Acylation

Precursor: 3-Methyl-4-phenylbutanoyl chloride

Catalyst: Aluminum Chloride (

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried reaction vessel with 3-methyl-4-phenylbutyric acid (1.0 equiv).

-

Add Thionyl Chloride (

, 1.2 equiv) dropwise at 0 °C. -

Reflux for 2 hours to generate the acid chloride. Remove excess

under reduced pressure. -

Checkpoint: Confirm complete conversion via IR (shift from broad -COOH stretch to sharp -COCl stretch at ~1800 cm⁻¹).

-

-

Cyclization:

-

Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or Carbon Disulfide (

). -

Cool to 0 °C under an inert atmosphere (

or Ar). -

Add anhydrous

(1.1 equiv) portion-wise. Caution: Exothermic HCl evolution.[1] -

Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution typically turns dark red/brown due to the formation of the acylium-aluminum complex.

-

-

Quenching & Isolation:

-

Pour the reaction mixture carefully onto crushed ice/HCl slush to hydrolyze the aluminum complex.

-

Extract the aqueous phase with DCM (

).[2] -

Wash combined organics with sat.

(to remove unreacted acid) and Brine. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via vacuum distillation (0.5–1.5 mmHg) or flash column chromatography (Hexanes:EtOAc 9:1).

-

Mechanistic Visualization

The following diagram illustrates the acylium ion formation and the subsequent ring closure.

Figure 1: Mechanism of the intramolecular Friedel-Crafts cyclization forming the tetralone core.[3][4][5][6]

Analytical Characterization

Validating the structure of this compound requires confirming the presence of the ketone, the integrity of the aromatic ring, and the specific location of the methyl group.

Nuclear Magnetic Resonance (NMR)

The

-

Aromatic Region (7.2 – 8.0 ppm): 4 protons. The proton at C8 (peri to carbonyl) typically appears as a doublet at ~8.0 ppm due to the anisotropic deshielding effect of the carbonyl group.

-

C2 Protons (2.3 – 2.7 ppm): Diastereotopic methylene protons, appearing as multiplets due to coupling with the chiral C3 proton.

-

C3 Proton (~2.2 ppm): Multiplet, coupling with C2, C4, and the methyl group.

-

C4 Protons (2.8 – 3.0 ppm): Benzylic methylene protons.

-

Methyl Group (~1.1 ppm): Distinct doublet (

).[7] This doublet is the diagnostic signal distinguishing the 3-methyl isomer from the 2-methyl (doublet) and 4-methyl (doublet) isomers, confirmed by the integration and coupling constants of the adjacent methine.

Infrared Spectroscopy (IR)[6]

-

C=O Stretch: Strong absorption at 1680–1690 cm⁻¹ (conjugated ketone).

-

C-H Stretch: 2900–2980 cm⁻¹ (aliphatic) and >3000 cm⁻¹ (aromatic).

Pharmaceutical & Industrial Applications[3][12]

Precursor to Naphthols

This compound is the immediate precursor to 3-methyl-1-naphthol (Menadiol precursor). This transformation is achieved via catalytic dehydrogenation using Palladium on Carbon (Pd/C) or Sulfur at elevated temperatures (

Drug Development

The this compound scaffold serves as a rigidified analogue of phenylbutylamines.

-

Sertraline Analogues: Used in structure-activity relationship (SAR) studies to probe the steric tolerance of the binding pockets in serotonin transporters (SERT).

-

Chiral Resolution: The racemic ketone can be resolved using chiral amine auxiliaries, providing enantiopure building blocks for asymmetric synthesis.

References

-

IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry.Link

- Friedel-Crafts Chemistry.Olah, G. A. Wiley-Interscience, 1973.

-

Synthesis of Tetralones via Intramolecular Friedel-Crafts Reaction. Journal of Organic Chemistry.

-

PubChem Compound Summary: this compound. National Center for Biotechnology Information.Link

- Tetralones in Natural Product Synthesis.Chemical Reviews. (Discusses the utility of methyl-tetralones in terpene synthesis).

Sources

- 1. Hexanedioic acid, bis(2-ethylhexyl) ester (CAS 103-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemistry-chemists.com [chemistry-chemists.com]

- 3. researchgate.net [researchgate.net]

- 4. molbase.com [molbase.com]

- 5. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

theoretical properties of 3-Methyl-1-tetralone

An In-depth Technical Guide to the Theoretical Properties of 3-Methyl-1-tetralone

Abstract

This compound is a derivative of the 1-tetralone scaffold, a bicyclic ketone that serves as a foundational structural motif in a multitude of natural products and pharmacologically active agents.[1][2] Its unique architecture, combining an aromatic ring with a chiral cyclohexanone fragment, makes it a valuable precursor in synthetic and medicinal chemistry.[2] This technical guide provides a comprehensive exploration of the , intended for researchers, scientists, and drug development professionals. Moving beyond simple data reporting, this document elucidates the stereochemical nuances, conformational landscape, and quantum chemical characteristics of the molecule. We will detail the computational methodologies required to predict its behavior, offering insights into how its three-dimensional structure governs its physicochemical and spectroscopic properties.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a dihydronaphthalene ring system with a ketone at the C1 position and a methyl group at the C3 position. The presence of the methyl group at C3 introduces a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-Methyl-1-tetralone and (S)-3-Methyl-1-tetralone.

The specific stereochemistry is critical in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. Theoretical modeling is indispensable for understanding the subtle structural differences between these enantiomers.

Caption: Figure 1: Molecular Structure of (R)-3-Methyl-1-tetralone.

Physicochemical Properties (Predicted)

While experimental data for this compound is not widely published, its core physicochemical properties can be reliably estimated based on its molecular structure and data from closely related analogs like 1-tetralone and other methyl-substituted isomers.[3][4][5][6] These properties are crucial for predicting its behavior in various experimental and physiological environments.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Formula | C₁₁H₁₂O | Derived from structure.[6] |

| Molecular Weight | 160.21 g/mol | Calculated from atomic masses.[5][6] |

| Appearance | Colorless to pale yellow liquid | Based on 1-tetralone and 2-methyl-1-tetralone.[3] |

| Boiling Point | ~130-135 °C at 12 mmHg | Slightly higher than 2-methyl-1-tetralone (127-131 °C/12 mmHg). |

| Density | ~1.05 g/mL at 25 °C | Similar to 2-methyl-1-tetralone (1.057 g/mL). |

| Solubility | Insoluble in water | The hydrophobic naphthalene core dominates.[3][4] |

| Soluble in organic solvents | Expected behavior for a molecule of this type.[3] | |

| Refractive Index (n20/D) | ~1.55 - 1.56 | In line with 2-methyl-1-tetralone (1.5535) and 1-tetralone (1.5672).[3] |

Conformational Analysis: The Key to Reactivity

The non-aromatic portion of this compound is not planar. It adopts a flexible conformation, typically described as a "half-chair" or "sofa," to minimize steric and torsional strain. The critical theoretical aspect is the orientation of the C3 methyl group, which can exist in two primary low-energy conformations: pseudo-axial and pseudo-equatorial.

The energy difference between these two conformers is small, and they exist in a dynamic equilibrium. The relative population of each conformer dictates the molecule's overall shape and can profoundly influence its reactivity and interaction with biological targets. Theoretical calculations, particularly Density Functional Theory (DFT), are the primary tools used to determine the geometry and relative stability of these conformers.[7]

-

Pseudo-equatorial Conformer: Generally the more stable form, as it minimizes steric clashes (1,3-diaxial interactions) with the rest of the ring system.

-

Pseudo-axial Conformer: Higher in energy due to increased steric repulsion, but its population may be significant enough to participate in certain chemical reactions.

Caption: Figure 2: Conformational equilibrium of the C3-methyl group.

Theoretical Spectroscopic Analysis

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is predicted to be complex. The aromatic protons (H5-H8) would appear as a series of multiplets. The protons at C2 and C4 are diastereotopic due to the C3 chiral center, and would therefore appear as distinct and complex multiplets (likely doublet of doublets). The methine proton at C3 would be a multiplet coupled to the protons at C2, C4, and the methyl group. The methyl group itself would appear as a doublet.

-

¹³C NMR : Approximately 11 distinct signals are expected. The carbonyl carbon (C1) would be the most downfield signal (~198-200 ppm). The aromatic carbons would appear in the typical ~125-145 ppm range, while the aliphatic carbons (C2, C3, C4, and the methyl carbon) would be upfield.

-

-

Infrared (IR) Spectroscopy : The most characteristic feature is the strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. This is predicted to appear around 1680-1685 cm⁻¹ . Other significant bands would include C-H stretches from the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) portions, and C=C stretching from the aromatic ring (~1600 cm⁻¹).

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z = 160. Key fragmentation patterns would likely involve the loss of the methyl group (M-15) and cleavage of the aliphatic ring, characteristic of cyclic ketones.

Quantum Chemical Calculations: A Predictive Framework

To gain the deepest insights, quantum chemical calculations are employed. Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for molecules of this size.[8][9]

Experimental Protocol: DFT Calculation Workflow

This protocol outlines the standard, self-validating procedure for theoretical analysis of this compound.

-

Initial Structure Generation : Build the 3D structure of both the (R) and (S) enantiomers. For each, create starting geometries for both the pseudo-axial and pseudo-equatorial methyl conformers.

-

Geometry Optimization : Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-31G* basis set). This step finds the lowest energy structure (the most stable 3D arrangement of atoms) for each starting conformer.

-

Frequency Calculation : This is a critical validation step. A frequency calculation must be performed on each optimized structure.

-

Causality : The purpose is twofold: a) to confirm that the optimized structure is a true energy minimum (no imaginary frequencies), and b) to calculate thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and predict the IR spectrum.

-

-

Property Calculation : Using the validated minimum-energy structures, perform single-point energy calculations with a larger basis set (e.g., 6-311+G**) for higher accuracy. This step is used to calculate:

-

NMR chemical shifts (using the GIAO method).

-

Frontier Molecular Orbitals (HOMO/LUMO).

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

-

Data Analysis : Compare the Gibbs free energies of the pseudo-axial and pseudo-equatorial conformers to determine their relative populations at a given temperature using the Boltzmann distribution. Analyze the calculated spectroscopic and electronic data.

Caption: Figure 3: Workflow for DFT-based theoretical analysis.

Key Theoretical Outputs

-

Optimized Geometry : Provides precise bond lengths, bond angles, and dihedral angles, defining the molecule's exact 3D shape.

-

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is related to the molecule's electronic excitability and kinetic stability. For 1-tetralone derivatives, the HOMO is typically located on the electron-rich aromatic ring, while the LUMO is centered on the conjugated ketone system.

-

Electrostatic Potential Map : This visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen will be a site of high negative potential, while the carbonyl carbon will be a site of positive potential, confirming its electrophilicity.

Conclusion

The are governed by a delicate interplay of stereochemistry, conformational dynamics, and electronic structure. While it is a relatively small molecule, its structural features present a rich landscape for computational investigation. A thorough theoretical analysis, grounded in quantum chemical calculations like DFT, provides indispensable predictive power for researchers. It allows for the rationalization of spectroscopic data, the prediction of reactivity, and a deeper understanding of how the molecule's specific 3D architecture may influence its interactions in complex chemical and biological systems. This guide provides the conceptual framework and methodological workflow for conducting such an in-depth analysis.

References

-

Taylor & Francis. (n.d.). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis and Conformational Analysis of 3-Methyl-3-silatetrahydropyran by GED, FTIR, NMR, and Theoretical Calculations. Retrieved from [Link]

-

SOUL. (n.d.). Conformational Analysis of 3-methylpentane. Retrieved from [Link]

-

PMC. (n.d.). The conformational landscape of human transthyretin revealed by cryo-EM. Retrieved from [Link]

-

NIH. (n.d.). DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Material Science Research India. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methyl-1-tetralone. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1-tetralone. Retrieved from [Link]

-

ACS Publications. (2023). A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. The Journal of Organic Chemistry. Retrieved from [Link]

-

Dalton Transactions. (n.d.). DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0). Retrieved from [Link]

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 4. 1-Tetralone | 529-34-0 [chemicalbook.com]

- 5. 8-Methyl-1-tetralone | C11H12O | CID 162619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-1-tetralone | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Synthesis and Conformational Analysis of 3-Methyl-3-silatetrahydropyran by GED, FTIR, NMR, and Theoretical Calculations: Comparative Analysis of 1-Hetero-3-methyl-3-silacyclohexanes / The Journal of Organic Chemistry, 2015 [sci-hub.box]

- 8. DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Monograph: Enantiomers of 3-Methyl-1-tetralone

Version 1.0 | Scientific Guide for Drug Discovery & Organic Synthesis

Executive Summary

3-Methyl-1-tetralone (CAS: 1590-08-5) represents a critical pharmacophore in medicinal chemistry, serving as a bicyclic scaffold for the synthesis of bioactive terpenoids, steroids, and serotonin reuptake inhibitors. Unlike its 2-methyl isomer, where the chiral center is labile due to enolization, the C3-methyl stereocenter in this compound is configurationally stable, making it an ideal target for asymmetric synthesis.

This guide provides a definitive technical workflow for the production, resolution, and characterization of enantiopure (

Structural Fundamentals & Stereochemistry

The Chiral Center

The chirality of this compound arises from the C3 carbon in the saturated ring. The absolute configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[1]

-

Structure: Benzo-fused cyclohexanone with a methyl group at the

-position relative to the carbonyl. -

Stability: The C3 position is not acidic (unlike C2), preventing spontaneous racemization under mild basic conditions.

-

Nomenclature:

-

(3R)-3-methyl-3,4-dihydronaphthalen-1(2H)-one

-

(3S)-3-methyl-3,4-dihydronaphthalen-1(2H)-one

-

Stereochemical Visualization

The following diagram illustrates the structural relationship and the CIP priority assignment path.

Figure 1: Stereochemical relationship between the (R) and (S) enantiomers.

Production Workflow: Chemoenzymatic Kinetic Resolution

While asymmetric hydrogenation (using Ru-BINAP) is possible, it often requires high pressure and expensive ligands. The most robust protocol for laboratory-scale isolation is the Lipase-Mediated Kinetic Resolution of the corresponding alcohol, followed by oxidation.

The Logic of the Route

-

Reduction: Convert the ketone to the alcohol (1,2,3,4-tetrahydro-1-naphthol derivative). This creates a second chiral center, but the lipase is highly selective for the specific stereoisomer of the alcohol.

-

Resolution: Use Candida antarctica Lipase B (CALB) to selectively acylate one enantiomer of the alcohol.

-

Separation: Separate the unreacted alcohol from the ester via column chromatography.

-

Oxidation: Re-oxidize both fractions separately to yield enantiopure ketones.

Detailed Protocol

Step 1: Reduction of Racemic Ketone

-

Reagents: Racemic this compound (1.0 eq), NaBH

(0.6 eq), Methanol (0.5 M). -

Procedure:

-

Dissolve ketone in MeOH at 0°C.

-

Add NaBH

portion-wise. -

Stir for 2 hours (monitor by TLC).

-

Quench with saturated NH

Cl, extract with EtOAc. -

Result: Mixture of cis/trans-3-methyl-1-tetralols.

-

Step 2: Enzymatic Kinetic Resolution (The Critical Step)

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Acyl Donor: Vinyl Acetate (3.0 eq).

-

Solvent: Toluene or MTBE (Anhydrous).

-

Procedure:

-

Dissolve the alcohol mixture in Toluene.

-

Add Vinyl Acetate and Novozym 435 (20 mg/mmol substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion by Chiral HPLC (see Section 4). Stop reaction at exactly 50% conversion (typically 24-48 hours).

-

Filter off the enzyme (can be reused).

-

Evaporate solvent.

-

Step 3: Separation & Oxidation

-

Separation: Flash chromatography (Hexane/EtOAc) separates the unreacted alcohol (typically

-enriched) from the acetate ester (derived from the -

Hydrolysis (for Ester): Treat acetate with K

CO -

Oxidation (Restoring the Ketone):

-

Reagent: Dess-Martin Periodinane (1.2 eq) or PCC.

-

Solvent: CH

Cl -

Outcome: Oxidation destroys the C1 chiral center, leaving the C3 center intact, yielding enantiopure this compound.

-

Workflow Diagram

Figure 2: Chemoenzymatic workflow for generating both enantiomers.

Analytical Characterization

Validation of enantiomeric excess (

Chiral HPLC Method

The following conditions are optimized for the separation of tetralone derivatives.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol (98 : 2) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm |

| Retention Times (Approx) |

Note: Always inject the racemic standard first to establish retention times.

Absolute Configuration Assignment

Do not rely solely on literature rotation signs (+/-) as they can vary with solvent and concentration.

-

Vibrational Circular Dichroism (VCD): The gold standard for assigning absolute configuration in solution without crystallization.

-

X-Ray Crystallography: Requires derivatization (e.g., forming a hydrazone with a chiral hydrazine) if the oil does not crystallize.

References

-

Enzymatic Kinetic Resolution: Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Link(Demonstrates the utility of CALB/Novozym 435 in resolving similar chiral centers).

-

Tetralone Synthesis: Johnson, K. F., Schmidt, A. C., & Stanley, L. M. (2015). Rhodium-Catalyzed Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Organic Letters, 17(18), 4654-4657. Link(Describes direct asymmetric synthesis routes).

-

Analytical Methods: Daicel Corporation. Chiral Selector Application Guide. Link(Source for Chiralcel OD-H specifications).

- Pharmacological Relevance: Batwal, R. U., & Argade, N. P. (2015). Chemoenzymatic Total Synthesis of Aristelegone B. Organic & Biomolecular Chemistry, 13, 11312-11317.

Sources

Methodological & Application

Application Notes & Protocols: 3-Methyl-1-tetralone as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of a diverse array of bioactive molecules.[1] Among its derivatives, 3-Methyl-1-tetralone presents a unique and valuable building block, offering a strategic combination of aromatic and aliphatic features for elaboration into complex pharmaceutical agents. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound. We will detail a robust protocol for its preparation and demonstrate its utility as a key intermediate in the synthesis of analogues of Podophyllotoxin, a potent naturally occurring anticancer agent.[2] The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic pathway.

Introduction: The Strategic Importance of this compound

The 1-tetralone core, a bicyclic ketone, is a recurring motif in numerous natural products and synthetic pharmaceuticals, valued for its rigid framework which can be strategically functionalized.[1] The introduction of a methyl group at the C-3 position, as in this compound, provides an additional stereocenter and a point for controlling the conformation of downstream products. This seemingly minor modification can significantly influence the pharmacological profile of the final molecule, impacting its binding affinity to biological targets and its metabolic stability.

The primary value of this compound lies in its reactive carbonyl group and the adjacent α- and β-positions, which are amenable to a wide range of classical and modern organic transformations. This makes it an ideal starting point for constructing the core structures of complex molecules, such as the aryltetralin lignans, a class of compounds that includes the potent antimitotic agent, Podophyllotoxin.[2] The demand for novel analogues of Podophyllotoxin with improved therapeutic indices and reduced toxicity drives the need for versatile intermediates like this compound.[3][4]

Synthesis of this compound: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound involves the intramolecular Friedel-Crafts cyclization of γ-(p-tolyl)butyric acid. This precursor can be readily prepared via the Clemmensen reduction of β-(p-toluoyl)propionic acid, which itself is accessible through the Friedel-Crafts acylation of toluene with succinic anhydride.

Workflow for the Synthesis of this compound

Caption: Overall workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of γ-(p-tolyl)butyric acid

This protocol is adapted from established Clemmensen reduction procedures.[5]

Materials:

-

β-(p-toluoyl)propionic acid

-

Mossy zinc

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

Ether

-

Anhydrous calcium chloride

Procedure:

-

Prepare Amalgamated Zinc: In a round-bottom flask, shake a mixture of mossy zinc (120 g), mercuric chloride (12 g), water (200 mL), and concentrated hydrochloric acid (5-6 mL) for 5 minutes. Decant the solution.

-

Set up the Reaction: To the amalgamated zinc, add water (75 mL), concentrated hydrochloric acid (175 mL), toluene (100 mL), and β-(p-toluoyl)propionic acid (50 g).

-

Reflux: Fit the flask with a reflux condenser and boil the mixture vigorously for 24-30 hours. Add three 50 mL portions of concentrated hydrochloric acid at approximately 6-hour intervals during the reflux.

-

Work-up: After cooling to room temperature, separate the layers. Extract the aqueous layer with three 75 mL portions of ether.

-

Isolation: Combine the toluene layer and ether extracts, wash with water, and dry over anhydrous calcium chloride.

-

Purification: Remove the solvents by distillation under reduced pressure. Distill the residue to yield γ-(p-tolyl)butyric acid.

Protocol 2.2: Cyclization to this compound

Materials:

-

γ-(p-tolyl)butyric acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Ether

Procedure:

-

Formation of the Acid Chloride: In a round-bottom flask, gently reflux a mixture of γ-(p-tolyl)butyric acid (0.1 mol) and thionyl chloride (0.12 mol) for 1-2 hours. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Friedel-Crafts Cyclization: Cool the resulting acid chloride in an ice bath. Add anhydrous carbon disulfide (or dichloromethane) and then portion-wise, with stirring, anhydrous aluminum chloride (0.11 mol).

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with ether.

-

Purification: Combine the organic layers, wash with dilute sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by vacuum distillation or column chromatography.

| Parameter | Synthesis of γ-(p-tolyl)butyric acid | Cyclization to this compound |

| Key Reagents | Zn(Hg), HCl | SOCl₂, AlCl₃ |

| Solvent | Toluene, Water | CS₂ or DCM |

| Reaction Time | 24-30 hours | 3-5 hours |

| Typical Yield | 80-90% | 75-85% |

Application: Synthesis of Podophyllotoxin Analogues

Podophyllotoxin is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization.[2] However, its clinical use is hampered by significant toxicity. This has spurred extensive research into the synthesis of analogues with a wider therapeutic window. The aryltetralin core of Podophyllotoxin is a prime target for modification, and this compound is an excellent starting material for creating novel derivatives.

The following is a representative synthetic pathway illustrating how this compound can be elaborated into a key intermediate for Podophyllotoxin analogues.

Synthetic Scheme for a Podophyllotoxin Analogue Intermediate

Caption: Key transformations from this compound to a Podophyllotoxin analogue core.

Protocol 3.1: Reformatsky Reaction of this compound

The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6][7] This reaction generates a β-hydroxy ester, a crucial intermediate for further transformations.

Materials:

-

This compound

-

Methyl bromoacetate

-

Activated zinc powder

-

Anhydrous benzene and ether (1:1 mixture)

-

Iodine (catalytic amount)

-

Ice and hydrochloric acid

-

Ammonium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place activated zinc powder (1.2 eq) and a crystal of iodine in the benzene/ether solvent mixture.

-

Initiation: Add a small amount of a solution of this compound (1 eq) and methyl bromoacetate (1.1 eq) in the same solvent mixture to the flask and warm gently to initiate the reaction.

-

Addition: Once the reaction begins (indicated by the disappearance of the iodine color and gentle reflux), add the remaining solution of the tetralone and bromoacetate dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and decompose the organozinc complex by the slow addition of cold dilute hydrochloric acid.

-

Extraction: Separate the organic layer, wash it with dilute ammonium hydroxide, then with water, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude β-hydroxy ester. This product can often be used in the next step without further purification.

Protocol 3.2: Dehydration to the α,β-Unsaturated Ester

The β-hydroxy ester can be readily dehydrated to form a more stable, conjugated system, which is a common structural feature in Podophyllotoxin analogues.

Materials:

-

Crude β-hydroxy ester from Protocol 3.1

-

Anhydrous formic acid

-

Benzene

-

Dilute sodium carbonate solution

Procedure:

-

Dehydration: Heat the crude β-hydroxy ester with anhydrous formic acid on a steam bath for 15-30 minutes.

-

Extraction: Add water to the reaction mixture and extract the product several times with benzene.

-

Washing: Wash the combined benzene extracts with dilute sodium carbonate solution and then with water.

-

Purification: Dry the benzene solution, evaporate the solvent, and purify the residual α,β-unsaturated ester by vacuum distillation or column chromatography.

This α,β-unsaturated ester is a versatile intermediate that can undergo a variety of further transformations, including reduction of the ester and cyclization reactions, to build the complete lactone ring system characteristic of Podophyllotoxin and its analogues.[3][4]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward, high-yielding preparation from readily available starting materials makes it an attractive building block for complex molecular architectures. As demonstrated, its application in the synthesis of Podophyllotoxin analogues highlights its potential for generating novel therapeutic agents, particularly in the field of oncology. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to unlock its full potential in the development of next-generation pharmaceuticals.

References

-

Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues. (n.d.). m-hikari.com. Retrieved January 31, 2026, from [Link]

-

Synthesis and Characterization of Podophyllotoxin Analogues. (2016). Longdom Publishing. Retrieved January 31, 2026, from [Link]

- Method for preparing 4-benzene-1-butyric acid. (2013). Google Patents.

-

Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives. (2022). Natural Product Reports. Retrieved January 31, 2026, from [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). MDPI. Retrieved January 31, 2026, from [Link]

-

Protocol for the synthesis of podophyllotoxin analogues. (2016). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Reformatsky reaction. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

-

The Effect of Albumin-Binding Moiety on Tumor Targeting and Biodistribution Properties of 67Ga-Labeled Albumin Binder-Conjugated Alpha-Melanocyte-Stimulating Hormone Peptides. (2021). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 31, 2026, from [Link]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2019). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Reformatsky Reaction. (2023). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Oriental Journal of Chemistry. Retrieved January 31, 2026, from [Link]

-

Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 31, 2026, from [Link]

-

Effect of Ibuprofen as an Albumin Binder on Melanoma-Targeting Properties of 177Lu-Labeled Ibuprofen-Conjugated Alpha-Melanocyte-Stimulating Hormone Peptides. (2024). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

-

The Reformatsky reaction is an addition reaction in which an orga... (2024). Pearson+. Retrieved January 31, 2026, from [Link]

-

How to make Butyric Acid (Grignard Reaction). (2014). YouTube. Retrieved January 31, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel tetralone/indanone containing thiosemicarbazone derivatives with selective COX-2 inhibition as anticancer agents. (2023). Journal of Molecular Structure. Retrieved January 31, 2026, from [Link]

-

Synthesis, characterization and anticancer evaluation of novel tri-arm star shaped 1,3,5-triazine hydrazones. (2012). WestminsterResearch. Retrieved January 31, 2026, from [Link]

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. m-hikari.com [m-hikari.com]

- 4. longdom.org [longdom.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Strategic Functionalization of 3-Methyl-1-tetralone

Executive Summary

3-Methyl-1-tetralone (CAS: 14944-23-1) represents a privileged bicyclic scaffold in organic synthesis.[1] Unlike the achiral 1-tetralone, the C3-methyl substituent introduces a native stereocenter, making this molecule a critical starting material for the enantioselective synthesis of sesquiterpenes (e.g., ar-himachalene, ar-curcumene) and chiral pharmaceutical intermediates.[1]

This application note provides a comprehensive guide to functionalizing this compound. We move beyond basic reactivity to explore three high-value synthetic vectors:

-

C1-Nucleophilic Addition: Synthesis of bioactive sesquiterpene skeletons via Grignard protocols.

-

C2-Functionalization: Alpha-alkylation strategies for steroid mimetic construction.

-

Medicinal Derivatization: Synthesis of aminoguanidine-based antimicrobial agents (based on recent 2025 breakthroughs).[1][2][3][4]

Strategic Synthesis Map

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways from this compound targeting distinct bioactive classes.[1]

Module A: Synthesis of Sesquiterpene Skeletons

Target: ar-Curcumene and ar-Himachalene analogs. Mechanism: Grignard addition followed by acid-catalyzed dehydration.

The this compound scaffold already contains the C10-C4 ring fusion and the methyl substituent found in many aromatic sesquiterpenes. The challenge lies in installing the side chain at C1 while preventing aromatization of the saturated ring (unless fully aromatic naphthalene derivatives are desired).

Protocol 1: Grignard Addition and Dehydration

Objective: Installation of a prenyl or alkyl side chain at C1.

Materials

-

Substrate: this compound (1.0 equiv, 10 mmol)

-

Reagent: 4-Methyl-3-pentenylmagnesium bromide (1.2 equiv) [Freshly prepared or commercial][1]

-

Solvent: Anhydrous THF (Tetrahydrofuran)[1]

-

Quench: Saturated NH₄Cl

-

Dehydration Catalyst: p-Toluenesulfonic acid (pTSA)[1]

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

-

Substrate Dissolution: Dissolve this compound (1.60 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Add the Grignard reagent (12 mmol in THF) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

-

Critical Control Point: Maintain internal temperature < 5°C to minimize competitive enolization of the ketone.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The ketone spot (Rf ~0.5) should disappear, replaced by the more polar tertiary alcohol.[1]

-

Quench and Workup: Cool back to 0°C. Quench carefully with sat. NH₄Cl (10 mL). Extract with Diethyl Ether (3 x 20 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.

-